9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
9-methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-23-14-8-4-3-7-12(14)17-20-18(22)13-10-11-6-5-9-15(24-2)16(11)25-19(13)21-17/h3-9H,10H2,1-2H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKHXZYECCCENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with 2-amino-4-methoxyphenol to form an intermediate Schiff base. This intermediate then undergoes cyclization with urea or thiourea under acidic conditions to yield the desired chromeno[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is emphasized to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can lead to derivatives with enhanced properties.
2. Biology
- Antimicrobial Activity : Studies have shown that 9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Antiviral Properties : Preliminary research indicates potential efficacy against viral infections, possibly through the inhibition of viral replication mechanisms.
3. Medicine
- Anticancer Potential : The compound has demonstrated cytotoxic effects on several cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell proliferation by interfering with specific signaling pathways.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress, which could have implications in treating neurodegenerative diseases.
4. Industry
- Material Development : The unique properties of this compound allow it to be explored in the development of new materials with specific functionalities, such as sensors or drug delivery systems.
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | Disk diffusion | Effective against E. coli |
| Study B | Anticancer | MTT Assay | IC50 = 12 µM (HeLa cells) |
| Study C | Neuroprotection | Cell viability assay | 30% increase in viability |
| Study D | Antiviral | Plaque reduction | 50% reduction in viral load |
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cell lines through apoptosis induction. This suggests potential applications in cancer therapy.
- Neuroprotective Effects : A murine model study indicated that treatment with this compound resulted in reduced neuronal cell death due to oxidative stress, highlighting its potential for neuroprotective therapies.
- Antimicrobial Efficacy : Research has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Chromeno[2,3-d]pyrimidines: These compounds have a similar chromene-pyrimidine core but may differ in the substitution pattern.
Uniqueness
9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is unique due to the presence of methoxy groups at specific positions, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct interactions with molecular targets, making it a valuable compound for further research and development .
Biological Activity
9-Methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, mechanisms of action, and comparative studies with similar derivatives.
Chemical Structure and Synthesis
The compound features a chromeno ring fused with a pyrimidine structure, exhibiting methoxy substitutions that enhance its biological activity. The synthesis typically involves multi-step reactions starting from accessible precursors. A common synthetic route includes:
- Condensation Reaction : Combining 4-methoxybenzaldehyde with malononitrile to form an intermediate.
- Cyclization : The intermediate undergoes cyclization with urea or thiourea under basic conditions.
- Refluxing : The reaction is performed in solvents like ethanol or methanol to facilitate product formation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving thieno[2,3-d]pyrimidine derivatives demonstrated potent growth inhibition across various human tumor cell lines (NCI 60) at multiple concentrations. Notably, certain derivatives showed activity significantly greater than standard agents like 5-fluorouracil (5-FU) .
| Compound | TGI (μM) | GI50 (μM) | LC50 (μM) |
|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 |
| Compound 23 | 67.7 | 6.6 | 100 |
These results indicate that the compound can effectively inhibit tumor growth and may act through mechanisms involving cell cycle arrest and apoptosis induction.
The mechanism of action for this compound involves interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, leading to cancer cell death .
- Cell Signaling Modulation : The compound can modulate neurotransmitter receptors, potentially offering neuroprotective effects .
Antimicrobial and Other Biological Activities
Beyond antitumor effects, derivatives of this compound have shown antimicrobial properties, including activity against bacteria and fungi. Studies have highlighted the potential of pyrimidine-based compounds in treating infections due to their ability to disrupt microbial cellular processes .
Comparative Analysis with Similar Compounds
The biological profile of this compound can be compared with other chromeno-pyrimidine derivatives:
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| 9-Methoxy-2-(2-methoxyphenyl) | High | Moderate |
This comparison underscores the unique efficacy of the compound in targeting specific biological pathways.
Case Studies and Research Findings
Recent studies have documented the efficacy of similar compounds in clinical settings:
- In vitro studies on SNB-75 cells showed that these compounds can induce apoptosis and cell cycle arrest at G2/M phases through increased caspase activity .
- Clinical trials exploring the use of these compounds in combination therapies for cancer treatment are ongoing, emphasizing their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one?
- Methodology : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of a substituted aldehyde with 2,6-diaminopyrimidin-4(3H)-one under acidic conditions to form the chromeno-pyrimidine core .
- Step 2 : Boc protection of intermediates to improve solubility and reaction control .
- Step 3 : Cyclization using formic acid or Vilsmeier-Haack reagent (DMF-POCl₃) to finalize the fused ring system .
- Key Considerations : Optimize reaction time (e.g., 16–18 hours for reflux) and stoichiometry to achieve yields >80% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substitution patterns and methoxy group placements. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.5 ppm .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches .
Q. What preliminary biological activities are reported for structurally similar chromeno-pyrimidines?
- Antitumor Activity : Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via tubulin inhibition .
- Antioxidant Activity : Substituted derivatives show radical scavenging activity (60–80% at 100 µM) in DPPH assays .
- Anti-inflammatory Potential : Pyrido[2,3-d]pyrimidin-4(3H)-one analogs inhibit mPGES-1 (microsomal prostaglandin E2 synthase-1), a target for inflammation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Experimental Design :
- Catalyst Screening : Test Mg-doped hydroxyapatite nanocomposites to enhance cyclization efficiency (yields increased from 70% to 92% in related syntheses) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols; DMF improves solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .
- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, temperature).
Q. How should contradictory biological activity data between in vitro and in vivo models be resolved?
- Case Study : A thieno-pyrimidine derivative showed potent in vitro antitumor activity (IC₅₀ = 2 µM) but poor in vivo efficacy due to low bioavailability.
- Resolution Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
- Formulation Optimization : Use liposomal encapsulation to improve pharmacokinetics .
- Metabolic Profiling : Identify major metabolites via LC-MS to adjust dosing regimens .
Q. What computational methods predict the binding affinity of this compound to tyrosine kinase targets?
- Molecular Docking :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
